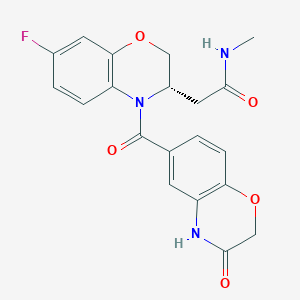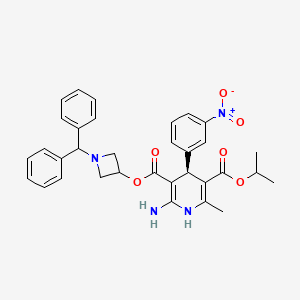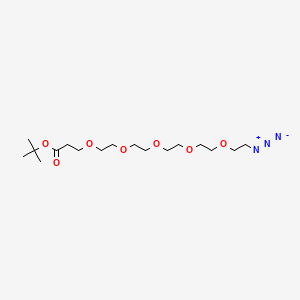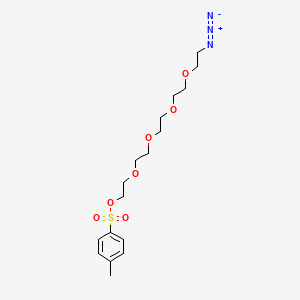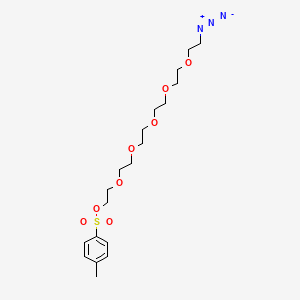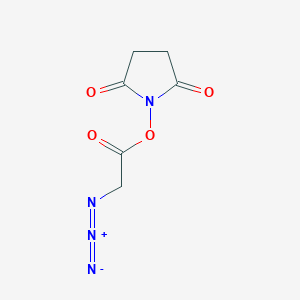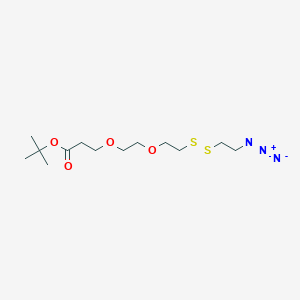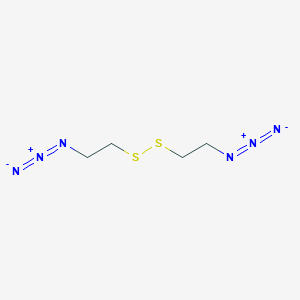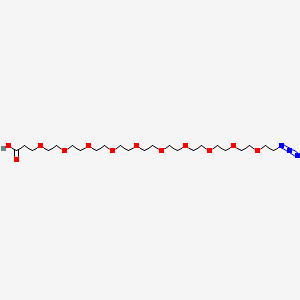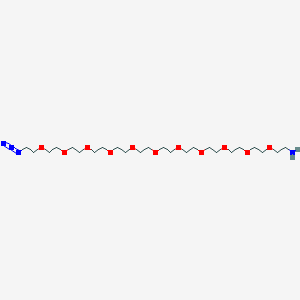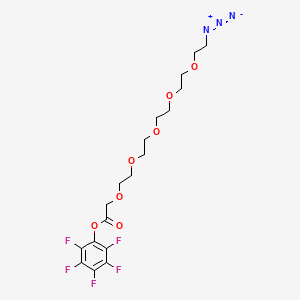
アジド-PEG5-CH2CO2-PFP
概要
説明
Azido-PEG5-CH2CO2-PFP is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester, making it highly reactive and suitable for click chemistry applications .
科学的研究の応用
Azido-PEG5-CH2CO2-PFP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bio-conjugation techniques to label proteins and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the stability and efficacy of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
Target of Action
Azido-PEG5-CH2CO2-PFP is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to induce targeted protein degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Azido-PEG5-CH2CO2-PFP is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG5-CH2CO2-PFP is the ubiquitin-proteasome system . PROTACs, which use Azido-PEG5-CH2CO2-PFP as a linker, exploit this intracellular system to selectively degrade target proteins .
Pharmacokinetics
The PEGylation often improves the solubility, stability, and bioavailability of the compound .
Result of Action
The result of the action of Azido-PEG5-CH2CO2-PFP, when used in PROTACs, is the selective degradation of target proteins . This can lead to the modulation of cellular processes depending on the function of the degraded protein.
Action Environment
The action, efficacy, and stability of Azido-PEG5-CH2CO2-PFP can be influenced by various environmental factors. For instance, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . .
生化学分析
Biochemical Properties
Azido-PEG5-CH2CO2-PFP plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes, proteins, and other biomolecules through its Azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is characterized by the formation of a stable triazole linkage .
Cellular Effects
The effects of Azido-PEG5-CH2CO2-PFP on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, Azido-PEG5-CH2CO2-PFP indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azido-PEG5-CH2CO2-PFP exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Azido-PEG5-CH2CO2-PFP serves as the linker in this context .
Temporal Effects in Laboratory Settings
Given its role in the synthesis of PROTACs, it’s plausible that its effects may change over time depending on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it’s plausible that it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Transport and Distribution
Given its role in the synthesis of PROTACs, it’s plausible that it may interact with transporters or binding proteins involved in the ubiquitin-proteasome system .
Subcellular Localization
Given its role in the synthesis of PROTACs, it’s plausible that it may be directed to specific compartments or organelles involved in the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The azide group is typically introduced via nucleophilic substitution reactions, while the PFP ester is formed through esterification reactions .
Industrial Production Methods
In industrial settings, the production of Azido-PEG5-CH2CO2-PFP involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Azido-PEG5-CH2CO2-PFP undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms stable triazole linkages with alkyne-containing molecules
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Utilizes strained alkyne groups like DBCO or BCN without the need for a catalyst.
Major Products
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .
類似化合物との比較
Similar Compounds
Azido-PEG3-CH2CO2-PFP: A shorter PEG chain variant with similar reactivity.
Azido-PEG8-CH2CO2-PFP: A longer PEG chain variant offering increased flexibility.
Azido-PEG5-CH2CO2-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, providing different reactivity profiles.
Uniqueness
Azido-PEG5-CH2CO2-PFP is unique due to its balanced PEG chain length, which offers optimal flexibility and reactivity for various applications. The presence of both azide and PFP ester groups makes it highly versatile for click chemistry and bio-conjugation .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITGTHWASXRERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


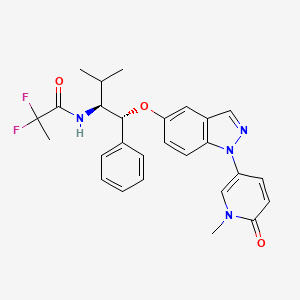
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)

